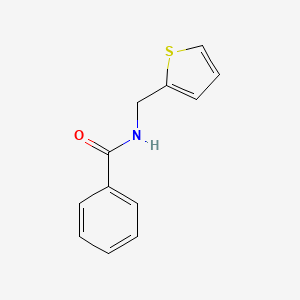

N-(thiophen-2-ylmethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHDXDZZNBMHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352299 | |

| Record name | N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4595-96-4 | |

| Record name | N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Inhibition of Braf Kinase and the Mapk Pathway

The primary molecular mechanism of action identified for derivatives of N-(thiophen-2-yl)benzamide is the inhibition of the BRAF kinase, specifically the mutated form BRAF(V600E). nih.govnih.gov The BRAF kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the Ras/RAF/MEK/ERK pathway. This pathway plays a central role in regulating cellular processes such as proliferation, differentiation, and survival. nih.gov

Oncogenic mutations in the BRAF gene are found in a significant percentage of human cancers, with the V600E mutation being the most common, occurring in approximately 8% of all human tumors. nih.gov This specific mutation, where valine is replaced by glutamic acid at position 600, leads to the constitutive activation of the BRAF kinase. This, in turn, results in the aberrant and continuous activation of the downstream MAPK pathway, promoting uncontrolled cell growth and malignant transformation. nih.govnih.gov

Studies involving virtual screening and subsequent chemical synthesis have identified N-(thiophen-2-yl)benzamide derivatives as potent inhibitors of the BRAF(V600E) kinase. nih.govnih.gov An initial screening identified the N-(thiophen-2-yl)benzamide derivative, denoted as a1 , as a potent BRAF(V600E) kinase inhibitor. nih.gov Further structure-activity relationship studies led to the development of more potent inhibitors. nih.govnih.gov

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the enzymatic activity of the target kinase by 50%.

| Compound | Target | IC50 (µM) |

| a1 | BRAF(V600E) | 2.01 |

| b40 | BRAF(V600E) | Submicromolar |

| b47 | BRAF(V600E) | Submicromolar |

This table presents the in vitro inhibitory activity of selected N-(thiophen-2-yl)benzamide derivatives against the BRAF(V600E) kinase. The data is sourced from a 2013 study published in Bioorganic & Medicinal Chemistry Letters. nih.gov

The research indicates that two particular derivatives, b40 and b47 , demonstrated submicromolar inhibitory activities, highlighting them as potent inhibitors of BRAF(V600E). nih.gov The molecular docking studies, a computational method used to predict the binding of a ligand to a receptor, suggest that these compounds bind to the active site of the BRAF kinase, thereby preventing its function.

By inhibiting the BRAF(V600E) kinase, N-(thiophen-2-yl)benzamide derivatives effectively block the downstream signaling cascade of the MAPK pathway. This disruption of a key oncogenic signaling pathway ultimately leads to a reduction in cancer cell proliferation. nih.gov

Other Potential Mechanisms

While the inhibition of BRAF(V600E) is the most well-documented mechanism for this class of compounds, other benzamide (B126) derivatives have been shown to exhibit anti-cancer properties through different mechanisms. For instance, some N-substituted benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression. researchgate.net However, specific studies on the HDAC inhibitory activity of N-(thiophen-2-ylmethyl)benzamide itself are not prevalent in the reviewed literature.

Additionally, derivatives of N-(thiophen-2-yl)nicotinamide, a structurally related class of compounds, have been designed and synthesized, showing significant fungicidal activity. mdpi.com This suggests that the thiophene (B33073) and amide moieties can be part of molecules with diverse biological targets.

Structure Activity Relationship Sar Studies of N Thiophen 2 Ylmethyl Benzamide Derivatives

Anticancer Activity

Derivatives of N-(thiophen-2-ylmethyl)benzamide have been investigated as potent inhibitors of various protein kinases implicated in cancer progression. A notable area of research has been their activity against the V600E mutant of the B-Raf proto-oncogene, serine/threonine kinase (BRAFV600E), a key driver in many human cancers, including melanoma.

Virtual screening and subsequent chemical synthesis have identified a series of N-(thiophen-2-yl)benzamide derivatives as potent BRAFV600E inhibitors. nih.govnih.gov An initial hit, compound a1 (N-(thiophen-2-yl)benzamide), demonstrated inhibitory activity against BRAFV600E with an IC50 value of approximately 2.01 μM. nih.gov Further structure-activity relationship (SAR) studies led to the development of more potent derivatives.

| Compound ID | Target | IC50 (μM) | Cell Line |

| a1 | BRAFV600E | 2.01 | - |

Table 1: In-vitro anticancer activity of N-(thiophen-2-yl)benzamide derivative a1.

Another study focused on the synthesis of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, which incorporate the thiophene (B33073) moiety. These compounds exhibited selective cytotoxicity against the HCT-116 human colon cancer cell line. The most potent derivatives, 4g , 4a , and 4c , demonstrated significant anticancer activity.

| Compound ID | IC50 (μM) | Cell Line |

| 4g | 7.1 ± 0.07 | HCT-116 |

| 4a | 10.5 ± 0.07 | HCT-116 |

| 4c | 11.9 ± 0.05 | HCT-116 |

Table 2: In-vitro anticancer activity of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives.

Antimicrobial Activity

The thiophene nucleus is a common feature in many antimicrobial agents. Consequently, derivatives of this compound have been evaluated for their activity against various microbial pathogens.

Research into novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives, which can be conceptually related to benzamide (B126) structures, has shown moderate to good inhibition against a range of bacteria and fungi at concentrations of 12.5-100 µg/mL. nih.gov While not direct derivatives of this compound, this highlights the potential of the broader benzamide class in antimicrobial research.

In Vivo Studies

Antimicrobial Activity of this compound

While direct studies on the antimicrobial properties of this compound are not extensively documented in the available literature, research into structurally related compounds provides insight into the potential of this chemical class. Investigations have primarily focused on derivatives where either the benzamide (B126) or the thiophene (B33073) moiety is substituted.

Antibacterial Efficacy Against Pathogenic Strains (In Vitro/In Vivo Preclinical)

Preclinical studies have explored the antibacterial potential of various thiophene-containing amide structures. For instance, the compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a close structural analog, was synthesized and evaluated for its antimicrobial activity. In a microdilution assay, this related compound was found to exhibit effective antibacterial activity against a panel of eight microorganisms.

Other research on different thiophene derivatives has shown promising results. A series of compounds containing a thiophene ring linked to a benzothiazole (B30560) moiety demonstrated notable antibacterial action. One specific thiophene derivative was reported to have a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL against Staphylococcus aureus, which was equivalent to the activity of the standard antibiotic chloramphenicol (B1208) against the same strain. google.com

Antifungal Properties (In Vitro/In Vivo Preclinical)

The antifungal potential of this structural class has been more extensively studied through various derivatives. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized based on combining the active substructures of nicotinic acid and thiophene. google.com In vivo greenhouse bioassays revealed that several of these compounds exhibited significant fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). google.com Notably, two compounds from this series, 4a and 4f , demonstrated excellent efficacy with EC₅₀ values of 4.69 mg/L and 1.96 mg/L, respectively, surpassing the performance of the commercial fungicide flumorph (EC₅₀ = 7.55 mg/L). google.comnih.gov In subsequent field trials, a 10% EC formulation of compound 4f showed superior control efficacy compared to commercial fungicides flumorph and mancozeb. google.comnih.gov

Furthermore, other research into thiophene derivatives containing a benzothiazole group identified potent antifungal activity against Aspergillus fumigatus and Fusarium oxysporum, with MIC values of 6.25 µg/mL. google.com

Antiviral Investigations (In Vitro/In Vivo Preclinical)

Based on the available scientific literature, specific in vitro or in vivo preclinical investigations into the antiviral activity of this compound have not been reported. Research in this area remains a potential avenue for future exploration.

Antineoplastic and Cytotoxic Potential of this compound

The potential of this compound and its derivatives as anticancer agents has been a significant area of investigation, with studies focusing on their ability to inhibit cancer cell growth and induce cell death.

Antiproliferative Effects in Cancer Cell Lines (In Vitro)

A notable area of research has been the identification of N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of the BRAFV600E kinase. nih.govnih.gov The V600E mutation in the BRAF gene is a key driver in approximately 50% of melanomas and a significant percentage of other cancers, making it a critical therapeutic target. nih.gov

Through a combination of virtual screening and chemical synthesis, a series of N-(thiophen-2-yl) benzamide derivatives were identified as novel BRAFV600E kinase inhibitors. nih.gov An initial hit, the N-(thiophen-2-yl) benzamide derivative designated a1 , showed a half-maximal inhibitory concentration (IC₅₀) of approximately 2.01 μM in an ELISA-based MEK phosphorylation assay. nih.gov Further chemical optimization led to the development of compounds b40 and b47 , which exhibited even more potent, submicromolar inhibitory activities against the BRAFV600E kinase. nih.gov These findings highlight the antiproliferative potential of this scaffold by targeting a key signaling pathway in cancer cell proliferation. nih.govnih.gov

Table 1: In Vitro BRAFV600E Inhibitory Activity of N-(thiophen-2-yl) benzamide Derivatives

| Compound | Target | IC₅₀ (μM) | Assay Method |

|---|---|---|---|

| a1 | BRAFV600E | ~2.01 | ELISA-based MEK phosphorylation |

| b40 | BRAFV600E | Submicromolar | Not specified |

| b47 | BRAFV600E | Submicromolar | Not specified |

Data sourced from a study on N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. nih.gov

Induction of Apoptosis and Cell Cycle Modulation in Preclinical Models

The broader class of N-substituted benzamides has been shown to induce apoptosis and modulate the cell cycle in preclinical cancer models. nih.gov Studies using lead compounds like declopramide (B1670142) have elucidated a mechanism that is likely shared by other molecules in this class. nih.gov

Research indicates that these compounds can trigger apoptosis through the intrinsic, mitochondria-mediated pathway. nih.gov In human promyelocytic cancer cells (HL-60), N-substituted benzamides were shown to induce the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event subsequently leads to the activation of caspase-9, a key initiator caspase in the apoptotic cascade. nih.gov The process was inhibited by a broad-spectrum caspase inhibitor and a specific caspase-9 inhibitor, confirming the pathway's dependence on these enzymes. nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit this cell death process. nih.gov

Prior to the onset of apoptosis, N-substituted benzamides were observed to cause a cell cycle block at the G2/M phase. nih.gov This cell cycle arrest occurs independently of p53 status, as the effect was observed in both p53-positive and p53-deficient cell lines. nih.gov This suggests that the compounds activate cell cycle checkpoints and apoptotic pathways through mechanisms that are not reliant on the p53 tumor suppressor protein. nih.gov

Mechanisms of Action in Cancer Cell Lines (Non-human Focus)

Derivatives of this compound have been investigated for their potential as anti-cancer agents, with research pointing towards mechanisms involving cell cycle arrest and the induction of apoptosis.

Studies on 2-(thiophen-2-yl)-1H-indole derivatives have shown that these compounds can induce cell cycle arrest. nih.gov Specifically, in HCT-116 human colon cancer cells, certain analogues caused a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle. nih.gov This arrest at the S and G2/M phases prevents the cancer cells from entering mitosis, thereby inhibiting cell division and promoting cell death. nih.gov This suggests that these compounds may interfere with DNA synthesis or the processes leading up to cell division. nih.gov

Furthermore, research into thiophen-2-ylmethylene bis-dimedone derivatives, which share a common thiophene moiety, has demonstrated their ability to induce DNA damage and subsequent apoptotic cell death in microsatellite instability (MSI) cancer cells. nih.gov Similarly, studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown that they can induce apoptosis in MCF-7 breast cancer cells. nih.gov While not directly this compound, the presence and activity of the thiophene group in these related structures provide insights into the potential mechanisms of action.

Enzymatic Inhibition Profile of this compound

This compound and its derivatives have been evaluated for their inhibitory effects on a range of enzymes, demonstrating a broad spectrum of activity.

Urease Inhibition Studies

While direct studies on this compound are limited, related heterocyclic compounds containing thiazolidinone, triazole, and benzothiazole have been investigated as urease inhibitors. researchgate.net For instance, novel pyrazoline derivatives with a benzo[d]thiazol-2(3H)-one moiety have shown potent in vitro inhibitory activity against the urease enzyme, surpassing the standard inhibitor acetohydroxamic acid. researchgate.net These findings suggest that the core structures related to benzamide could be promising for the development of urease inhibitors. researchgate.net

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. nih.gov Research has shown that 1,3,4-thiadiazole (B1197879) derivatives containing a 4-(thiophen-2-yl) moiety exhibit significant inhibitory activity against α-glucosidase. nih.gov In fact, some of these derivatives demonstrated an inhibitory potential nearly 3.7 times greater than the reference drug acarbose. nih.gov The structure-activity relationship suggests that the thiophene group contributes to this inhibitory action.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for managing conditions like Alzheimer's disease. nih.gov Studies on halogenated 2-hydroxy-N-phenylbenzamides have shown moderate inhibition of AChE and BChE. nih.govmdpi.com Generally, these derivatives were more effective against AChE than BChE. nih.govmdpi.com Furthermore, a series of benzamide and picolinamide (B142947) derivatives with a dimethylamine (B145610) side chain were synthesized and evaluated for their inhibitory activity against AChE and BChE, with some compounds showing potent and selective inhibition of AChE. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. Derivatives of benzo[b]thiophene-2-sulfonamide have been investigated as topical inhibitors of ocular carbonic anhydrase for potential use in glaucoma treatment. nih.gov Additionally, a range of N-((4-sulfamoylphenyl)carbamothioyl) amides have been shown to effectively inhibit several human carbonic anhydrase isoforms (hCA I, hCA II, and hCA VII) as well as bacterial CAs from Mycobacterium tuberculosis. mdpi.com Some of these compounds displayed superior inhibitory activity compared to the standard drug acetazolamide. mdpi.com

Other Relevant Enzyme Targets

BRAF(V600E) Kinase: The V600E mutation in the BRAF kinase is a common driver of various cancers, particularly melanoma. nih.govnih.gov Virtual screening and chemical synthesis have identified a series of N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of BRAF(V600E). nih.govnih.gov Structure-activity relationship studies have pinpointed specific derivatives, such as b40 and b47, as having submicromolar inhibitory activities against the BRAF(V600E) kinase, highlighting their potential for further development as anticancer agents. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression and are a target for cancer therapy. nih.govnih.gov N-(2-aminophenyl)-benzamide derivatives have been identified as inhibitors of class I HDAC enzymes, specifically HDAC1 and HDAC2, at nanomolar concentrations. nih.gov These compounds have demonstrated antiproliferative activity in cancer cell lines. nih.gov

DNA Damage Response (DDRs): Recent research has identified Werner syndrome ATP-dependent helicase (WRN) as a synthetic lethal target in cancers with microsatellite instability (MSI). nih.gov Thiophen-2-ylmethylene bis-dimedone derivatives have been discovered as novel inhibitors of WRN, providing a new avenue for treating MSI cancers. nih.gov

Interactive Data Tables

Table 1: BRAF(V600E) Kinase Inhibition by N-(thiophen-2-yl) benzamide Derivatives

| Compound | IC50 (µM) for BRAF(V600E) Inhibition |

| a1 | ~2.01 nih.gov |

| b40 | Submicromolar nih.gov |

| b47 | Submicromolar nih.gov |

Table 2: Cholinesterase Inhibition by Benzamide Derivatives

| Compound Class | Target Enzyme | IC50 Range (µM) |

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 nih.govmdpi.com |

| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 nih.govmdpi.com |

| Benzamide derivative 7a | AChE | 2.49 nih.gov |

Anti-inflammatory Properties of this compound

Modulation of Inflammatory Mediators (In Vitro/In Vivo Preclinical)

No specific studies detailing the modulation of inflammatory mediators such as prostaglandins (B1171923) or leukotrienes by this compound were identified. While related heterocyclic compounds are often investigated for these properties, data for this specific molecule is absent from the reviewed literature.

Cytokine Regulation in Inflammatory Models

Information regarding the effect of this compound on the regulation of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in preclinical models is not available.

Antioxidant Activity of this compound

Free Radical Scavenging Assays (In Vitro)

No data from in vitro free radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound could be located.

Cellular Antioxidant Mechanisms

There is no available research on the cellular antioxidant mechanisms of this compound, including its effects on antioxidant enzymes or its ability to mitigate oxidative stress within cellular models.

Other Investigated Biological Activities of this compound (e.g., Anthelmintic, Antiparasitic, Antipyretic, Analgesic, etc., strictly preclinical)

Specific preclinical studies evaluating this compound for anthelmintic, antiparasitic, antipyretic, or analgesic activities have not been identified in the searched literature. While derivatives containing the thiophene nucleus are explored for such activities, the results are not directly attributable to the parent compound.

Molecular Mechanism of Action Studies for this compound

This compound and its derivatives have been the subject of scientific investigation to elucidate their molecular mechanism of action, particularly in the context of cancer therapy. Research has primarily focused on their role as inhibitors of specific cellular signaling pathways that are crucial for tumor growth and proliferation.

Strictly Non Human, Cellular, or Molecular Level.

Target Identification and Validation for N-(thiophen-2-ylmethyl)benzamide

Research has identified derivatives of the N-(thiophen-2-yl)benzamide scaffold as potent inhibitors of the BRAF kinase, specifically the V600E mutant. nih.govnih.gov The BRAF gene encodes a cytosolic serine–threonine protein kinase that is a critical component of the Ras/RAF/MEK/ERK signal transduction cascade. nih.gov This pathway is essential for regulating cellular processes such as proliferation, differentiation, and survival. nih.gov

The V600E mutation in the BRAF gene is one of the most common oncogenic mutations found in human cancers, occurring in approximately 8% of all human tumors and with high frequency in specific cancers like melanoma and papillary thyroid cancer. nih.gov This specific mutation, a substitution of valine with glutamic acid at position 600, leads to the aberrant and constitutive activation of the BRAF kinase and, consequently, the downstream MAPK signaling pathway. nih.govnih.gov This uncontrolled signaling facilitates malignant transformation, establishing BRAFV600E as a significant therapeutic target. nih.gov

The identification of the N-(thiophen-2-yl)benzamide core as a potential inhibitor was achieved through a hierarchical virtual screening process, a computational method used to identify compounds that are likely to bind to a drug target. nih.gov From an initial pool, selected compounds were evaluated for their ability to inhibit the enzymatic activity of BRAFV600E. nih.gov An ELISA-based assay measuring the phosphorylation of MEK, a downstream substrate of BRAF, confirmed the inhibitory potential. One derivative, designated a1, was identified as a potent BRAFV600E kinase inhibitor with an IC₅₀ value of approximately 2.01 μM. nih.gov Further optimization led to the development of derivatives with submicromolar inhibitory activities. nih.gov

Ligand-Receptor Interaction Analysis of this compound

The interaction between N-(thiophen-2-yl)benzamide derivatives and the BRAFV600E kinase has been analyzed using molecular docking and structure-based virtual screening (SBVS). nih.gov These computational modeling techniques are crucial for understanding how a ligand (the compound) binds to its receptor (the target protein). nih.gov

Molecular docking simulations predict the preferred orientation of the compound when bound to the BRAFV600E active site. These studies, which informed the selection and subsequent chemical optimization of the N-(thiophen-2-yl)benzamide scaffold, are foundational to understanding the structure-activity relationship (SAR). nih.govnih.gov The SAR studies revealed how specific chemical modifications to the parent compound influenced its binding affinity and inhibitory potency against the BRAFV600E kinase. nih.gov The development of derivatives b40 and b47, which exhibited the most potent inhibitory activity in their series, was a direct result of these iterative design and synthesis cycles guided by interaction analysis. nih.gov

Cellular Pathway Modulation by this compound

The primary cellular pathway modulated by N-(thiophen-2-yl)benzamide derivatives is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov RAF protein kinases, including BRAF, are central components of this cascade. nih.gov The pathway transduces signals from extracellular growth factors to the cell nucleus, influencing fundamental cellular programs. nih.gov

The oncogenic BRAFV600E mutation results in the constitutive activation of this pathway, leading to uncontrolled cell proliferation. nih.gov By inhibiting the BRAFV600E kinase, N-(thiophen-2-yl)benzamide derivatives block the phosphorylation of MEK, the immediate downstream target of BRAF. nih.gov This inhibitory action was confirmed using an ELISA-based MEK phosphorylation assay. nih.gov The interruption of this signal prevents the subsequent activation of ERK, the final kinase in the cascade, thereby attenuating the aberrant signals that drive cell proliferation. nih.gov The modulation of this pathway is the key mechanism by which these compounds exert their effects at the cellular level. nih.gov

Intracellular Localization and Distribution Studies of this compound

Specific studies detailing the intracellular localization and distribution of this compound are not extensively documented in the reviewed literature. However, the compound's identified target, the BRAF kinase, is known to be a cytosolic serine–threonine protein kinase. nih.gov Therefore, for the compound to exert its inhibitory effect, it must be capable of crossing the plasma membrane and localizing within the cytoplasm where it can access the BRAF active site. The subcellular location of the BRAF protein itself can vary, with studies showing it can be present in the cytoplasm, nucleus, or both, which could have implications for inhibitor interaction.

Computational and Theoretical Studies on N Thiophen 2 Ylmethyl Benzamide

Molecular Docking Simulations of N-(thiophen-2-ylmethyl)benzamide with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level.

While specific molecular docking studies for this compound were not prominently found in the reviewed literature, research on the closely related analog, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide , provides valuable insights into the potential binding modes of such structures. In one study, molecular docking was employed to investigate the binding nature of this analog with a lung cancer protein (PDB entry: 1x2j) nih.gov. Such studies are instrumental in identifying key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, thereby helping to elucidate its potential mechanism of action nih.gov.

For derivatives of the core N-(thiophen-2-yl) benzamide (B126) structure (lacking the methylene linker), docking simulations have been used to explore their inhibitory mechanism against biological targets like the BRAFV600E kinase, which is implicated in various cancers. These studies have shown how different substituents on the benzamide and thiophene (B33073) rings can influence binding affinity and orientation within the kinase's active site.

Table 1: Representative Molecular Docking Study on a Related Compound

| Compound | Protein Target | PDB ID | Key Findings |

|---|

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide information on parameters such as optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

For the analog N-(thiophen-2-ylmethyl)thiophene-2-carboxamide , DFT calculations have been successfully performed using the B3LYP/6-311++G(d,p) level of theory nih.gov. These studies yielded an optimized molecular geometry and provided insights into the local and global chemical activity parameters, which help in determining the electrophilic and nucleophilic sites within the molecule nih.gov. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability nih.gov. A study on thiophene-2-carboxamide derivatives noted that N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has a HOMO-LUMO energy gap of 5.031 eV, suggesting significant stability nih.gov.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed alongside DFT, offers a method for studying intra- and intermolecular bonding and charge transfer interactions within molecular systems nih.gov.

Table 2: DFT-Calculated Parameters for a Related Compound

| Compound | Method | Basis Set | Key Parameters Calculated |

|---|

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

A review of the scientific literature did not yield specific QSAR models developed exclusively for a series of this compound derivatives. However, QSAR studies have been conducted on broader classes of related compounds, such as benzamide and thiophene derivatives, to correlate their structural features with various biological activities, including antimicrobial and anticancer effects nih.govsphinxsai.com. These studies typically use molecular descriptors (e.g., physicochemical, electronic, topological) to build predictive models, which can offer general guidance for designing more potent this compound analogs in the future sphinxsai.com.

In Silico Pharmacokinetic and Pharmacodynamic Predictions for this compound (Excluding clinical human data)

In silico tools are increasingly used to predict the pharmacokinetic properties of drug candidates, including their Absorption, Distribution, Metabolism, and Excretion (ADME).

Specific computational ADME predictions for this compound are not detailed in the available literature. However, ADME prediction studies on other thiophene derivatives have been performed to evaluate their drug-likeness. These studies often calculate parameters based on established rules like Lipinski's Rule of Five. For a series of novel thiophene derivatives, in silico analysis predicted good pharmacokinetic profiles, high absorption values, low toxicity, and good cell membrane permeability ajol.info. Such computational screenings are vital in early-stage drug discovery to identify candidates with favorable ADME profiles and minimize late-stage failures.

Table 3: General ADME Parameters Predicted for Thiophene Derivatives

| Property | Typical Prediction Range/Value | Significance |

|---|---|---|

| LogP (o/w) | 2.5 - 5.0 | Indicates lipophilicity and affects absorption and distribution researchgate.net. |

| TPSA | 78 - 106 Ų | Relates to membrane permeability and bioavailability researchgate.net. |

| GIT Absorption | High | Suggests good absorption from the gastrointestinal tract researchgate.net. |

| AMES Toxicity | Negative | Predicts a lack of mutagenic potential ajol.info. |

Molecular Dynamics Simulations to Elucidate this compound Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex, conformational changes in the protein upon ligand binding, and the dynamics of the binding process itself.

Dedicated molecular dynamics simulations specifically investigating the binding dynamics of this compound with a biological target were not identified in the surveyed scientific literature. However, MD simulations have been employed for related structures, such as aryl-thiophene derivatives, to confirm the stability of docked poses within the active sites of enzymes like SARS-CoV-2 PLpro nih.gov. These simulations can reveal stable contacts and key interactions over time, offering a more dynamic picture than static docking models and helping to validate potential drug candidates nih.gov.

Medicinal Chemistry Development and Lead Optimization of N Thiophen 2 Ylmethyl Benzamide

Design and Synthesis of N-(thiophen-2-ylmethyl)benzamide-Based Chemical Libraries

The foundation of any successful drug discovery program lies in the creation of a diverse chemical library. For the this compound scaffold, this process involves the strategic combination of thiophene-2-ylmethanamine with a variety of substituted benzoic acids. This approach allows for the systematic exploration of the chemical space around the core structure, enabling the generation of a multitude of analogues with potentially diverse biological activities.

A common synthetic strategy involves the acylation of thiophen-2-ylmethanamine with different benzoyl chlorides or the coupling of thiophen-2-ylmethanamine with benzoic acid derivatives using standard peptide coupling reagents. nanobioletters.com This method is versatile and allows for the introduction of a wide range of substituents on the benzamide (B126) ring, including electron-donating and electron-withdrawing groups, as well as various heterocyclic and polycyclic aromatic systems.

For instance, one research endeavor focused on the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives by splicing nicotinic acid, a nitrogen-containing heterocycle, with the thiophene (B33073) moiety. mdpi.comresearchgate.net The general synthetic route involved the acylation of a substituted thiophen-2-amine with an acyl chloride derived from substituted nicotinic acid under basic conditions. mdpi.com This led to the creation of a library of compounds that were subsequently evaluated for their biological activity. mdpi.comresearchgate.net

The design of these libraries is often guided by the principles of structure-activity relationship (SAR) studies, where the goal is to understand how modifications to the chemical structure influence biological activity. By systematically altering the substituents on both the thiophene and benzamide rings, medicinal chemists can build a comprehensive understanding of the key structural features required for a desired pharmacological effect.

Lead Identification and Validation Strategies for this compound Scaffolds

Once a chemical library has been synthesized, the next critical step is the identification of "lead" compounds—molecules that exhibit promising biological activity and serve as a starting point for further optimization. High-throughput screening (HTS) and structure-based virtual screening (SBVS) are two complementary and frequently employed methods for this purpose. nih.gov

In the context of this compound, a notable example is the identification of derivatives as potent inhibitors of the BRAFV600E kinase, a protein implicated in a significant percentage of human cancers, particularly melanoma. nih.govnih.gov Through a hierarchical virtual screening process, a large compound database was filtered, leading to the selection of 30 compounds for in vitro evaluation. nih.gov An ELISA-based MEK phosphorylation assay revealed that an N-(thiophen-2-yl) benzamide derivative, designated as a1, was a potent BRAFV600E kinase inhibitor with an IC50 value of approximately 2.01 μM. nih.gov

Table 1: Initial Hit Identification for BRAFV600E Inhibition

| Compound | Scaffold | IC50 (µM) | Screening Method |

|---|

This initial "hit" served as the crucial lead compound for further investigation. The validation of this lead involved confirming its activity through secondary assays and initiating preliminary structure-activity relationship (SAR) studies to understand the initial drivers of its inhibitory potential. nih.gov The identification of this N-(thiophen-2-yl) benzamide derivative as a BRAFV600E inhibitor highlighted the potential of this scaffold for the development of novel anticancer agents. nih.govnih.gov

Optimization of this compound Lead Compounds for Enhanced Potency and Selectivity (Preclinical Context)

In the development of this compound-based BRAFV600E inhibitors, extensive SAR studies were conducted on the initial lead compound, a1. nih.gov Modifications were systematically made to both the benzamide and thiophene portions of the molecule. For example, the introduction of different substituents at various positions on the phenyl ring was explored. nih.gov

These optimization efforts led to the discovery of compounds with significantly improved potency. Notably, compounds b40 and b47 emerged as the most potent inhibitors in this series, exhibiting submicromolar inhibitory activities against the BRAFV600E kinase. nih.govnih.gov This represented a substantial improvement over the initial lead compound.

Table 2: Potency of Optimized N-(thiophen-2-yl) benzamide Derivatives against BRAFV600E

| Compound | Key Substitutions | IC50 (µM) |

|---|---|---|

| a1 | (Initial Lead) | 2.01 |

| b40 | Optimized Substitutions | Submicromolar |

| b47 | Optimized Substitutions | Submicromolar |

The goal of optimization extends beyond just increasing potency. Achieving selectivity for the target protein over other related proteins is crucial to minimize off-target effects. For kinase inhibitors, this often involves targeting specific conformations or subtle differences in the ATP-binding pocket. The optimization of the this compound scaffold for BRAFV600E inhibition aimed to enhance selectivity against other kinases, a critical factor for potential clinical development. nih.gov

Prodrug Design and Strategies for this compound (Theoretical/Preclinical)

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule. orientjchem.org A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. researchgate.net This approach can be employed to improve solubility, increase bioavailability, enhance site-specific delivery, or prolong the duration of action. researchgate.net

In the context of this compound, while specific prodrugs are not extensively detailed in the provided search results, the general principles of prodrug design can be theoretically applied. The amide linkage in the this compound scaffold itself could be a target for prodrug strategies. For instance, modifying the amide nitrogen or the carbonyl group could create a bioreversible derivative.

One common prodrug strategy involves the formation of esters or phosphates to enhance water solubility. orientjchem.org For a compound like this compound, if poor aqueous solubility were a limiting factor, introducing a phosphate (B84403) group onto a suitable position, such as a hydroxyl substituent on the benzamide ring, could create a water-soluble prodrug. This phosphate ester would then be cleaved by endogenous phosphatases to release the active drug.

The design of mutual prodrugs, where two pharmacologically active molecules are linked together, is another potential strategy. researchgate.net If a synergistic effect is desired with another therapeutic agent, a mutual prodrug of this compound and the second drug could be synthesized. This approach can offer advantages in terms of coordinated delivery and potentially enhanced efficacy. researchgate.net

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling and virtual screening are powerful computational tools that play a significant role in modern drug discovery. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are critical for a molecule's biological activity.

For the this compound scaffold, pharmacophore models can be developed based on the known active compounds and their interactions with the target protein. These models can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The initial identification of the N-(thiophen-2-yl) benzamide derivative a1 as a BRAFV600E inhibitor was a direct result of a hierarchical virtual screening process. nih.gov This process likely involved docking simulations, a type of virtual screening where compounds are computationally placed into the binding site of the target protein to predict their binding affinity. The top-scoring compounds from the virtual screen were then selected for experimental testing, leading to the discovery of the lead compound. nih.gov

Furthermore, pharmacophore models can guide the design of new analogues in the lead optimization phase. By understanding the key pharmacophoric features required for activity, medicinal chemists can design modifications to the this compound scaffold that are more likely to result in improved potency and selectivity. This integration of computational and experimental approaches accelerates the drug discovery process and increases the probability of success.

The development of N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC) also highlights the utility of these approaches, where modifications to the phenyl and thiazole (B1198619) rings were systematically explored to define the pharmacophoric requirements for antagonism. nih.gov Although a different heterocyclic core, the principles of pharmacophore modeling and SAR are directly transferable to the this compound scaffold.

Future Research Horizons for this compound: A Preclinical Outlook

The scaffold of this compound is emerging as a versatile and promising core for the development of novel bioactive agents. Preclinical investigations have begun to uncover its potential across diverse therapeutic and agricultural domains. Future research is poised to build upon these foundational findings, leveraging advanced scientific methodologies to explore new indications, enhance delivery, and accelerate the journey from laboratory discovery to potential application. This article outlines the key future directions and emerging research avenues for this compound and its derivatives, focusing on preclinical and conceptual development.

Q & A

Q. What synthetic routes are commonly employed for N-(thiophen-2-ylmethyl)benzamide, and how are yields optimized?

this compound is typically synthesized via alkylation of aniline derivatives with thiophene aldehydes, followed by benzoylation. For example, 4-chloroaniline reacts with 2-thiophenecarboxaldehyde under NaCNBH₃-mediated reductive alkylation, then with 2,4-dichlorobenzoyl chloride in dichloromethane/DIPEA to yield the target compound (86% yield after silica gel chromatography) . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde) and reaction temperature (4°C to room temperature) to minimize side reactions. Purification via silica gel chromatography (hexane/EtOAc gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms regiochemistry and substitution patterns. For example, thiophene protons appear as a multiplet at δ 6.8–7.2 ppm, while the benzamide carbonyl resonates at ~168 ppm in ¹³C NMR .

- ESI-HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 276.0824 for C₁₂H₁₁NOS⁺) .

- HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

Common impurities include unreacted benzoyl chloride intermediates or dialkylated byproducts. These are minimized by:

- Strict temperature control during benzoylation (4°C initially).

- Using excess benzoyl chloride (1.5 eq.) to drive the reaction to completion.

- Sequential purification via column chromatography and recrystallization .

Advanced Research Questions

Q. How does the thiophene moiety influence biological activity in structure-activity relationship (SAR) studies?

Thiophene enhances π-π stacking with aromatic residues in target proteins, improving binding affinity. For example, in Trypanosoma brucei inhibitors, replacing furan with thiophene increased IC₅₀ by 3-fold due to better hydrophobic interactions . Substitution at the thiophene 5-position (e.g., Cl or CF₃) further modulates electron density and metabolic stability .

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound derivatives?

- SHELX suite (SHELXL/SHELXD) : For small-molecule refinement and twinned data resolution. Hydrogen bonding networks (e.g., N–H⋯O=C interactions) are mapped using anisotropic displacement parameters .

- Mercury CSD : Visualizes packing motifs and void spaces. For example, herringbone packing in benzamides is linked to planar thiophene alignment .

Q. What in vitro models are suitable for evaluating antiparasitic activity, and how are data contradictions addressed?

- Trypanosoma brucei : EC₅₀ values are determined via resazurin-based viability assays (72 hr incubation). Contradictions in IC₅₀ between studies (e.g., 0.5 µM vs. 2.1 µM) may arise from assay conditions (e.g., serum content affecting compound solubility) .

- Counter-screening : Use mammalian cell lines (e.g., HEK293) to rule off-target toxicity. Selectivity indices >10 are preferred .

Q. How can computational methods predict pharmacokinetic properties of thiophene-containing benzamides?

- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.5 for this compound) .

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to assess metabolic susceptibility. Thiophene’s electron-rich nature reduces oxidative degradation .

Q. How do substituents on the benzamide core affect toxicity profiles?

- N-Alkyl groups (e.g., N-butyl) : Increase lipophilicity but may elevate hepatotoxicity (e.g., LD₅₀ of 120 mg/kg in mice for N-butyl vs. 450 mg/kg for N-(2-propenyl)) .

- Electron-withdrawing groups (e.g., Cl) : Improve metabolic stability but risk off-target kinase inhibition. SAR-guided optimization balances potency and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.